molecular formula C25H18N2O4 B3014450 2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-76-8

2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B3014450
CAS No.: 883955-76-8
M. Wt: 410.429
InChI Key: ATZNRTNWWWOKAG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-dione family. Its core structure consists of a fused chromene and pyrimidine ring system, with a dione moiety at positions 4 and 5. The substituents at positions 2 and 3—4-methoxyphenyl and 4-methylphenyl, respectively—impart distinct electronic and steric properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-15-7-11-17(12-8-15)27-23(16-9-13-18(30-2)14-10-16)26-24-21(25(27)29)22(28)19-5-3-4-6-20(19)31-24/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZNRTNWWWOKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore its biological properties, including anti-cancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the chromeno-pyrimidine family, characterized by a chromene moiety fused with a pyrimidine ring. The presence of methoxy and methyl substituents on the phenyl rings significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of chromeno-pyrimidines can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer and colorectal cancer cells .
  • Mechanism of Action : The anticancer properties are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of the mTOR pathway, which is crucial for cell growth and metabolism .

Anticancer Efficacy

A notable study evaluated the anticancer efficacy of various chromeno-pyrimidine derivatives, including this compound. The results indicated:

  • Cell Line Testing : The compound was tested against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
  • IC50 Values : The IC50 values for this compound were reported to be lower than those for standard chemotherapeutics, indicating a potent anticancer effect.

Structure-Activity Relationship (SAR)

The SAR studies highlighted that:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic rings enhances biological activity by increasing electron density and improving binding affinity to target proteins.
  • Ring Modifications : Alterations in the chromene or pyrimidine rings can lead to variations in potency and selectivity against different cancer types.

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-11615mTOR inhibition
This compoundMCF-720Induction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine-diones exhibit significant structural diversity due to variations in substituents at positions 2 and 3. Below is a detailed comparison of the target compound with key analogs from the literature:

Table 1: Structural and Functional Comparison of Chromeno[2,3-d]pyrimidine-dione Derivatives

Compound Name Substituents (Position 2) Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Pharmacological Activity References
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione (Target) 4-Methoxyphenyl 4-Methylphenyl C₂₆H₂₀N₂O₄ ~424.45 ~3.5* Not explicitly reported
2-(Furan-2-yl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione Furan-2-yl 4-Methylphenyl C₂₂H₁₄N₂O₄ 370.4 3.9 Not reported; structural analog
2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione 4-Fluorophenyl 2-Methoxyethyl C₂₃H₂₀FN₂O₅ 426.42 2.8* Antimicrobial (inferred from class)
3-Phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione Propan-2-yl (isopropyl) Phenyl C₂₂H₁₈N₂O₃ 358.40 4.1 Not reported; high lipophilicity
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione 4-tert-Butylphenyl Furan-2-ylmethyl C₂₆H₂₄N₂O₄ 428.48 4.5* Not reported; bulky substituents

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (XLogP3): The target compound’s 4-methoxyphenyl and 4-methylphenyl groups balance polarity and lipophilicity (estimated XLogP3 ~3.5). Furan-containing derivatives (e.g., ) have moderate XLogP3 values (3.9), while fluorophenyl analogs (e.g., ) are more polar due to electronegative fluorine.

Pharmacological Activity

  • Antimicrobial Potential: Pyrazolyl and isoxazolyl derivatives (e.g., compounds 5–7 in ) show potent antimicrobial activity, attributed to electron-withdrawing groups enhancing target interactions. The target compound’s methoxy and methyl groups (electron-donating) may reduce efficacy against microbes but improve selectivity for other targets.
  • Structural-Activity Relationships (SAR):
    • Bulky substituents (e.g., tert-butyl in ) may hinder binding to certain enzymes, whereas smaller groups (e.g., methyl in the target compound) allow better steric accommodation.

Crystallographic and Spectral Data

  • XRD analysis in confirms the planar geometry of the chromeno[2,3-d]pyrimidine core . The target compound’s structure can be validated similarly, with substituent orientations influencing packing and stability.

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